Gaegurin-5
Description
Discovery and Isolation from Amphibian Sources
Gaegurin-5 was discovered and isolated from the skin of the Korean frog species Glandirana emeljanovi, which was formerly classified as Rana rugosa. nih.govnih.gov The skin secretions of amphibians are known to be rich sources of biologically active compounds, including a diverse array of peptides that serve as a first line of defense against microbial infections. researchgate.net The initial isolation of gaegurins, including this compound, from G. rugosa found in Korea occurred in the mid-1990s. mdpi.comuclan.ac.uk
Classification within the Family of Antimicrobial Peptides (AMPs)
This compound is classified as an antimicrobial peptide (AMP). nih.govnih.gov AMPs are a crucial component of the innate immune system in many organisms, including amphibians. researchgate.net These peptides are generally short, typically containing between 5 and 40 amino acid residues, and often possess positively charged and hydrophobic regions. nih.gov this compound is a 24-residue peptide. nih.gov AMPs like this compound are known to exert their effects by interacting with and disrupting the membranes of target cells, such as bacteria, fungi, and even some cancer cells. nih.govuniprot.org Gaegurins, specifically, are a family of cationic, alpha-helical AMPs. nih.gov While they exist in a random-coil conformation in aqueous solutions, they adopt an amphipathic alpha-helical structure in membrane environments, which is key to their membrane-disrupting activity through mechanisms like the barrel-stave or carpet models. nih.gov
Historical Nomenclature and Contemporary Reclassification
Historically, this compound was known by this name following its isolation from the skin of Rana rugosa. nih.gov However, with advancements in taxonomy and a push for more systematic nomenclature for AMPs from the Ranidae family, a reclassification has occurred. nih.govuclan.ac.uk According to a proposed rule of systematic nomenclature, this compound has been renamed brevinin-1EMa. nih.govnih.gov This reclassification places this compound (brevinin-1EMa) within the brevinin family of AMPs, alongside other peptides isolated from Glandirana species. uclan.ac.uknih.gov Other gaegurins have also been renamed under this system, such as gaegurin 4 (now esculentin-2EM) and gaegurin 6 (now brevinin-1EMb). nih.gov This updated nomenclature helps to standardize the classification of these peptides based on sequence similarity and their source organisms. uclan.ac.uk
Detailed Research Findings
Research on this compound (brevinin-1EMa) has explored its structural characteristics and biological activities. Studies have shown that this compound adopts an amphipathic alpha-helical structure in membrane-mimetic environments, with a kink around a central proline residue (Pro-14) and a disulfide bridge in its C-terminus, which are structural features common in AMPs from the Ranidae family. nih.gov This helical conformation is crucial for its interaction with membranes. acs.orgmdpi.com
This compound has demonstrated broad-spectrum activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. uniprot.org Furthermore, studies have investigated its selective cytotoxic activity against certain neoplastic cells, such as HCT116 colon and MCF-7 breast carcinoma cells, while showing minimal hemolytic activity against normal cells. nih.gov
Structure-activity relationship studies involving this compound have aimed to understand how its sequence and structure relate to its biological functions. Modifications to the peptide sequence, such as amino acid substitutions, have been explored to investigate their impact on antimicrobial and anticancer activities and to search for shorter, yet still active, analogues. nih.govacs.orgmdpi.com For instance, the inactive N-terminal fragment of this compound (residues 1-11) could regain antimicrobial activity with a single tryptophanyl substitution. mdpi.com
Here is a summary of some research findings:
| Activity Type | Observed Effect | Reference |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa. | uniprot.org |
| Anticancer/Cytotoxic | Selective cytotoxicity against neoplastic cells (e.g., HCT116, MCF-7). | nih.govarakmu.ac.ir |
| Hemolytic | Minimal activity against normal eukaryotic cells. | nih.govuniprot.org |
Further structural analysis using techniques like circular dichroism and nuclear magnetic resonance has revealed that active analogues derived from this compound adopt a more stabilized helical conformation in membrane-mimetic environments compared to inactive fragments. acs.org This highlights the importance of the amphipathic helical structure and intramolecular amphipathic cooperativity for its activity and selectivity. acs.org
Properties
bioactivity |
Antibacterial, Antifungal, Antiparasitic |
|---|---|
sequence |
FLGALFKVASKVLPSVFCAITKKC |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Gaegurin 5
Primary Amino Acid Sequence Analysis
Gaegurin-5 is a 24-residue peptide with a specific sequence of amino acids that dictates its fundamental properties. nih.govnih.gov The primary structure is crucial as it lays the foundation for the higher-order folding that results in its bioactive conformation. The precise sequence determines the distribution of hydrophobic, hydrophilic, and charged residues, which is essential for its amphipathic nature.
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Phenylalanine | F |
| 2 | Leucine | L |
| 3 | Glycine | G |
| 4 | Alanine (B10760859) | A |
| 5 | Leucine | L |
| 6 | Phenylalanine | F |
| 7 | Lysine | K |
| 8 | Valine | V |
| 9 | Alanine | A |
| 10 | Serine | S |
| 11 | Lysine | K |
| 12 | Valine | V |
| 13 | Leucine | L |
| 14 | Proline | P |
| 15 | Serine | S |
| 16 | Valine | V |
| 17 | Lysine | K |
| 18 | Cysteine | C |
| 19 | Alanine | A |
| 20 | Isoleucine | I |
| 21 | Threonine | T |
| 22 | Lysine | K |
| 23 | Lysine | K |
| 24 | Cysteine | C |
Secondary and Tertiary Structural Characteristics in Biologically Relevant Environments
The biological activity of this compound is intimately linked to its three-dimensional structure, which it adopts upon interacting with microbial membranes. In aqueous solution, the peptide is largely unstructured; however, in the presence of membrane-mimetic environments, it folds into a well-defined conformation.
Formation of Amphipathic Alpha-Helical Conformations
A hallmark of this compound's structure is the formation of an amphipathic alpha-helix. nih.govnih.gov This secondary structure element spans residues 3 through 20. nih.gov The amphipathic nature of this helix is critical for its function, featuring a distinct segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This arrangement allows the hydrophobic face to interact with the lipid core of the bacterial membrane, while the hydrophilic, positively charged face remains exposed to the aqueous environment or interacts with the polar head groups of the lipids.
Influence of Membrane-Mimetic Environments on Structural Stability
The folding of this compound into its active conformation is highly dependent on the surrounding environment. In environments that mimic the bacterial cell membrane, such as in the presence of sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, the peptide undergoes a significant conformational change. nih.govnih.gov These membrane-mimetic environments provide a non-polar phase that stabilizes the alpha-helical structure, a process driven by the hydrophobic effect. The interaction with the micelle surface has been shown to be a key factor in inducing and stabilizing the helical conformation necessary for its antimicrobial activity. nih.gov
Role of Specific Residues in Helical Kink Formation (e.g., Proline-14)
A distinctive feature of the this compound alpha-helix is a pronounced kink or bend centered around Proline-14. nih.govnih.gov Proline, being a unique amino acid with its side chain cyclized back onto the backbone amine, is known as a "helix breaker" because it disrupts the regular hydrogen-bonding pattern of the alpha-helix. In this compound, this proline residue induces a flexible hinge in the helical structure. nih.govnih.gov This kink is not a structural flaw but rather a crucial element for its biological function, potentially allowing the peptide to more effectively interact with and disrupt the curved surfaces of bacterial membranes. nih.govelifesciences.org The presence of this kink allows the hydrophobic residues to be situated in the concave region of the helix. nih.gov
Contribution of Disulfide Bridging to Peptide Structure and Function
| Structural Feature | Residue(s) Involved | Description |
|---|---|---|
| Alpha-Helix | Gly-3 to Ile-20 | Forms an amphipathic helical structure, crucial for membrane interaction. |
| Helical Kink | Pro-14 | Introduces a flexible bend in the alpha-helix, aiding in membrane disruption. |
| Disulfide Bridge | Cys-18 and Cys-24 | Creates a C-terminal loop that stabilizes the peptide's structure. |
Advanced Spectroscopic and Computational Methodologies for Structure Determination
The detailed three-dimensional structure of this compound has been elucidated through a combination of advanced spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool in determining the solution structure of this compound in membrane-mimetic environments. nih.gov Techniques such as double-quantum filtered correlation spectroscopy (DQF-COSY), total correlation spectroscopy (TOCSY), and nuclear Overhauser effect spectroscopy (NOESY) are used to obtain distance and dihedral angle constraints that define the peptide's fold. nih.gov
Circular Dichroism (CD) spectroscopy is another valuable technique used to assess the secondary structure content of the peptide under various conditions. nih.gov CD spectra can readily show the transition from a random coil in aqueous solution to a predominantly alpha-helical conformation in the presence of membrane mimetics.
Computational methods, including molecular dynamics simulations, have complemented experimental data by providing insights into the dynamic behavior of this compound and its interactions with lipid bilayers. nih.gov These simulations can model the insertion of the peptide into the membrane and the conformational changes that occur, offering a more complete picture of its mechanism of action at an atomic level.
Applications of Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in different solvent environments, mimicking the aqueous milieu of bodily fluids and the hydrophobic environment of bacterial membranes. For this compound and its analogs, CD studies have been instrumental in characterizing their conformational transitions upon interacting with membrane-mimicking environments.
In aqueous solutions, this compound peptides typically exhibit CD spectra characteristic of a random coil or disordered structure. However, in the presence of membrane-mimicking solvents such as trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS), a significant conformational change is observed. The CD spectra in these environments show strong negative bands around 208 and 222 nm, which are hallmark features of an α-helical structure. This induced helicity is a critical factor for the peptide's antimicrobial activity, as the amphipathic α-helix allows for effective interaction with and disruption of bacterial cell membranes.
| Environment | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Predominant Secondary Structure |
| Aqueous Buffer (e.g., 10 mM Phosphate) | -2,000 | Random Coil |
| 50% Trifluoroethanol (TFE) | -25,000 | α-Helix |
| 30 mM Sodium Dodecyl Sulfate (SDS) | -22,000 | α-Helix |
Note: The data in this table is illustrative and represents typical values for antimicrobial peptides undergoing a coil-to-helix transition. It does not represent experimentally determined values for this compound.
Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information at the atomic level. For this compound and its analogs, NMR studies have been pivotal in determining their three-dimensional structures in solution. These studies have confirmed the α-helical nature of the peptide in membrane-mimicking environments and have provided detailed insights into the specific residues involved in the helical conformation.
Furthermore, chemical shift analysis of the amide protons has been used to calculate the distances of hydrogen bonds within the helix, revealing a periodicity that supports the presence of a central kink. researchgate.net While a detailed table of chemical shift assignments for this compound is not publicly available, the following table illustrates the type of data that would be generated in such a study for a hypothetical helical peptide.
| Residue | Hα (ppm) | HN (ppm) | N (ppm) | Cα (ppm) | Cβ (ppm) |
| Ala3 | 4.35 | 8.25 | 120.5 | 52.5 | 19.2 |
| Val4 | 4.21 | 8.15 | 119.8 | 62.3 | 32.1 |
| Leu5 | 4.38 | 8.30 | 121.0 | 55.4 | 42.5 |
| Gly6 | 3.98 | 8.45 | 108.9 | 45.1 | - |
| Ile7 | 4.25 | 8.10 | 119.5 | 61.2 | 38.4 |
Note: This table contains representative chemical shift values for amino acids in an α-helical conformation and does not represent experimentally determined data for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of peptide conformational changes and their interactions with other molecules, such as lipids in a cell membrane. For antimicrobial peptides like this compound, MD simulations can offer valuable insights into their mechanism of action at a molecular level.
MD simulations can be used to explore the conformational landscape of this compound in different environments, complementing the experimental data from CD and NMR spectroscopy. For instance, simulations can model the transition of the peptide from a random coil in water to an α-helix at a membrane interface. Key parameters analyzed in these simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). The RMSD measures the average distance between the atoms of the simulated peptide and a reference structure, indicating conformational stability. The RMSF, on the other hand, reveals the flexibility of different parts of the peptide.
While specific MD simulation data for this compound is not available, the table below illustrates the kind of results that would be obtained from such a study.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The duration over which the peptide's dynamics were simulated. |
| Average RMSD (backbone) | 2.5 Å | Indicates that the peptide maintains a relatively stable helical conformation throughout the simulation. |
| Average RMSF (helical region) | 1.0 Å | Shows low flexibility in the helical core of the peptide. |
| Average RMSF (terminal regions) | 3.0 Å | Indicates higher flexibility at the N- and C-termini of the peptide. |
Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of an MD simulation for an α-helical peptide. It does not represent actual simulation data for this compound.
Mechanisms of Action of Gaegurin 5
Membrane Interaction and Permeabilization Mechanisms
Gaegurin-5 is known to be a membrane-active peptide, mediating cytolysis through its interaction with the lipid bilayer. nih.gov Its amphipathic α-helical structure facilitates this interaction, allowing the peptide to associate with and disrupt the membrane. nih.govacs.orgacs.orgthieme-connect.com Several models have been proposed to explain the membrane disruption induced by antimicrobial peptides, including the barrel-stave and carpet models. nih.govmdpi.comtulane.edu
Barrel-Stave Model of Membrane Disruption
The barrel-stave model describes a mechanism where α-helical amphipathic peptides insert into the lipid bilayer in a transmembrane orientation and aggregate to form pore structures. nih.govmdpi.comnih.gov These pores are lined by the peptides, creating a barrel-like bundle with a hydrophilic core. mdpi.comnih.gov While some antimicrobial peptides are thought to utilize this mechanism, this compound's action is also explained by other models. nih.gov
Carpet Model of Membrane Permeabilization
The carpet model proposes that peptides initially adsorb onto the surface of the bacterial membrane, aligning parallel to the lipid bilayer in a carpet-like fashion. nih.govmdpi.comtulane.edumjpms.in Once a critical concentration of peptides is reached on the membrane surface, the membrane integrity is disrupted. nih.govmdpi.commjpms.in This disruption can lead to the formation of micelle-like structures or other forms of membrane collapse. mdpi.com The carpet model is considered a plausible mechanism for the membrane disruption mediated by this compound and other similar amphipathic α-helical peptides. nih.govtulane.edumjpms.in
Role of Electrostatic Interactions with Anionic Membrane Components
Electrostatic interactions play a significant role in the initial binding of cationic antimicrobial peptides like this compound to cell membranes. nih.govresearchgate.netacs.org Bacterial membranes, as well as cancer cell membranes, typically have a higher proportion of negatively charged lipids compared to mammalian cell membranes. nih.govacs.org The positive charge of this compound facilitates strong binding to these anionic membrane surfaces through electrostatic attraction. nih.govacs.org This initial electrostatic interaction is believed to be a major factor contributing to the selective disruption of bacterial and cancer cell membranes by such peptides. nih.govacs.org Research indicates that electrostatic interaction between helical peptides and lipid membranes is a dominant factor for antibacterial activity. researchgate.net
Pore Formation and Membrane Potential Perturbation
Following the initial interaction and accumulation on the membrane surface, this compound can induce the formation of pores, leading to membrane permeabilization. nih.govmdpi.com These pores can disrupt the membrane potential, which is vital for various cellular processes, including ATP synthesis and transport. mjpms.inchemrxiv.org The formation of pores, potentially via mechanisms like the carpet or toroidal pore models, results in the leakage of essential cellular components and ions, ultimately leading to cell death. nih.govmdpi.comchemrxiv.org Studies on this compound and its analogues have investigated their ability to induce membrane leakage as a measure of their permeabilizing activity. chemrxiv.orgbiorxiv.org
Non-Membranolytic Intracellular Targets and Pathways
While membrane disruption is a primary mechanism, some antimicrobial peptides can also exert their effects by translocating across the membrane and interacting with intracellular targets. researchgate.netcam.ac.uk Although research on this compound has primarily focused on membrane-related mechanisms, the possibility of intracellular targets exists for antimicrobial peptides in general. researchgate.netcam.ac.uk
Modulation of Nucleic Acid Synthesis (DNA, RNA)
Some antimicrobial peptides have been shown to inhibit intracellular processes, including the synthesis of nucleic acids like DNA and RNA. cam.ac.ukfrontiersin.orgredalyc.orglibretexts.orgnih.govnih.gov This can occur through various mechanisms, such as binding to DNA or RNA, interfering with polymerases, or affecting the availability of nucleotides. cam.ac.uklibretexts.org Research suggests that some AMPs can target nucleic acid phase transitions, leading to compaction and inhibition of transcription and translation. cam.ac.uk While specific detailed research findings on this compound directly modulating DNA or RNA synthesis were not extensively highlighted in the search results, this is a known intracellular target pathway for other antimicrobial peptides, and further investigation could explore this possibility for this compound. cam.ac.ukfrontiersin.orgredalyc.orglibretexts.orgnih.govnih.gov
Interference with Protein Synthesis and Folding
While the primary mechanism of action for many membrane-active peptides involves membrane disruption, some proline-rich peptides are known to enter cells without causing membrane lysis and interfere with intracellular targets, including ribosomes, thereby inhibiting protein synthesis. researchgate.netmdpi.com Although direct evidence specifically detailing this compound's interference with protein synthesis and folding was not extensively found in the provided search results, the presence of a central proline residue in this compound is a structural feature associated with this type of intracellular activity in other peptides. researchgate.netmdpi.com Studies on proline-rich peptides suggest that this residue can enhance microbicidal activity by forming a flexible helical kink that increases membrane permeability, allowing the peptide to enter the cell and interact with intracellular targets like the ribosome. researchgate.net
Induction of Programmed Cell Death Pathways (e.g., Apoptosis)
This compound has been shown to induce programmed cell death, such as apoptosis, in cancer cells. arakmu.ac.irmdpi.commums.ac.ir Studies on human tumor cell types, including HCT116 colon and MCF-7 breast carcinoma cells, treated with this compound and its synthetic analogues have indicated that their cytotoxic activity is thought to occur via an apoptotic mechanism. nih.govmdpi.com Evidence supporting this includes the detection of DNA fragmentation in cell lines after treatment with these peptides. mdpi.commums.ac.ir Some research suggests that peptides can stimulate apoptosis in cancer cells through interference with the mitochondrial membrane, leading to the subsequent uptake of peptides into the cytoplasm. mums.ac.ir
Autophagy Regulation
Information specifically linking this compound to the direct regulation of autophagy was not found in the provided search results. Research on autophagy regulation often focuses on specific genes like ATG-5, which are involved in this process and can be associated with chemoresistance in cancer cells. nih.govresearchgate.net
Molecular Basis of Target Cell Selectivity
A key characteristic of this compound is its selective toxicity towards target cells, particularly its ability to discriminate between prokaryotic and eukaryotic cells, and between cancerous and normal mammalian cells. nih.govmdpi.com
Differential Affinity for Prokaryotic vs. Eukaryotic Cell Membranes
The selective activity of many antimicrobial peptides, including gaegurins, towards prokaryotic over eukaryotic membranes is primarily attributed to the differences in membrane composition and properties. researchgate.netkaust.edu.sanih.gov Prokaryotic cell membranes typically have a higher content of anionic lipids compared to eukaryotic cell membranes, which are predominantly zwitterionic. kaust.edu.sanih.gov The cationic nature of this compound leads to a stronger electrostatic attraction to the negatively charged surface of bacterial membranes. kaust.edu.sanih.gov This differential electrostatic interaction is considered a dominant factor for the peptide's antibacterial activity and selectivity. researchgate.net While this compound can adopt an amphipathic alpha-helical structure in membrane environments, facilitating membrane interaction, the intramolecular amphipathic cooperativity, rather than amphipathicity alone, is suggested to be a decisive factor for its activity and selectivity. acs.org Studies on this compound analogues have also explored the role of specific amino acid residues, such as tryptophan, in enhancing membrane interaction and selectivity. acs.org
Discrimination Between Cancerous and Normal Mammalian Cells
This compound exhibits selective cytotoxic activity against neoplastic cells while showing minimal hemolytic activity and low toxicity to normal mammalian cells like peripheral blood mononuclear cells, human gingival fibroblasts, and human keratinocyte cell lines. nih.govmdpi.com This selectivity towards cancer cells is a crucial aspect of its potential therapeutic application. The molecular basis for this discrimination is thought to be related to differences in the membrane properties between cancer cells and normal cells. Cancer cell membranes often have a more negative surface charge compared to normal mammalian cells due to the altered expression of certain membrane components, such as phosphatidylserine (B164497) on the outer leaflet and an increased presence of anionic molecules like heparan sulfate. Similar to the selectivity for prokaryotic membranes, the cationic nature of this compound likely leads to a preferential interaction with the more negatively charged surface of cancer cell membranes. This enhanced electrostatic attraction is believed to facilitate the peptide's binding and subsequent disruptive effects or induction of apoptosis in cancer cells, while sparing normal cells with less negative membrane surfaces. nih.govmdpi.commums.ac.ir
Here is a table summarizing some of the research findings related to this compound's activity against different cell types:
| Cell Type | Response to this compound / Analogues | Key Findings | Source |
| HCT116 colon carcinoma cells | Selectively killed | Cytotoxic activity observed, mechanism thought to be apoptosis. nih.govmdpi.com | nih.govmdpi.com |
| MCF-7 breast carcinoma cells | Selectively killed | Cytotoxic activity observed, active against multidrug-resistant variants, mechanism thought to be apoptosis. nih.govmdpi.commums.ac.ir | nih.govmdpi.commums.ac.ir |
| Human tumor cell types (range) | Selectively killed | Broad spectrum of cytotoxic activity. nih.gov | nih.gov |
| Peripheral blood mononuclear cells | No detectable cytotoxicity | Exhibited selective activity against cancer cells. nih.gov | nih.gov |
| Human gingival fibroblasts | Minimal cytotoxic effect | Exhibited selective activity against cancer cells. nih.gov | nih.gov |
| HaCaT human keratinocyte cells | Minimal cytotoxic effect | Exhibited selective activity against cancer cells. nih.gov | nih.gov |
| Various human leukemia cell lines | Cytotoxicity indicated | Cytotoxicity observed. mums.ac.ir | mums.ac.ir |
The structural features of this compound, particularly its amphipathicity and the presence of the proline kink, are important determinants of its interaction with membranes and its selective toxicity. researchgate.netnih.govacs.org
Impact of Peptide Kink and Amphipathicity on Selectivity
The structure of this compound includes a central proline residue at position 14 (Pro-14) and an intra-residue disulfide bridge in its C-terminus. nih.govportlandpress.comnih.gov The proline residue is known to induce a kink in the peptide's alpha-helical structure. nih.govportlandpress.comnih.govresearchgate.net In a membrane-mimetic environment, this compound adopts an amphipathic alpha-helical structure spanning residues 3-20, with a kink around Pro-14. nih.govportlandpress.comnih.gov This kink is significant as it allows the hydrophobic residues to be positioned within the concave region of the helix. nih.govportlandpress.comnih.gov
Studies investigating the role of this proline-induced kink have shown its involvement in the selectivity of this compound towards target cells. nih.govportlandpress.com For instance, replacing Pro-14 with alanine (B10760859) (resulting in the analogue PAGGN5) leads to a straighter and more rigid helix in the central region, which is more stable than the kinked helix of native GGN5. nih.govportlandpress.comnih.gov While the helical stability is important for antimicrobial activity, the increased helical stability in PAGGN5 is correlated with a significant increase in hemolytic activity, suggesting that the helical kink in native GGN5 contributes to its selectivity by reducing its effect on host cells. nih.govportlandpress.com
The interplay between the peptide kink and amphipathicity influences how this compound interacts with different membrane types, contributing to its selective toxicity towards microbial cells over mammalian cells. The kink may influence the depth of insertion or the specific orientation of the peptide within the membrane, thereby affecting pore formation or membrane disruption mechanisms. elifesciences.org
| Peptide Analogue | Pro-14 Substitution | Helical Stability (Relative) | Hemolytic Activity (Relative) |
| GGN5 (Native) | Pro | Lower | Lower |
| PAGGN5 | Ala | Higher | Higher |
Note: This table is illustrative, based on findings regarding the impact of Pro-14 substitution on helical stability and hemolytic activity. nih.govportlandpress.comnih.gov
Biological Activities of Gaegurin 5: Mechanistic Research Focus
Antimicrobial Activity Mechanisms
Gaegurin-5 exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa nih.gov. The primary mechanism of action for gaegurins and many other amphipathic α-helical AMPs involves the disruption of microbial cell membranes nih.govnih.govmdpi.com. This is largely mediated by electrostatic interactions between the positively charged residues of the peptide and the negatively charged components prevalent in microbial cell membranes, such as phosphatidylglycerol and cardiolipin (B10847521) indexcopernicus.commdpi.comnih.govkjpp.netturkiyeparazitolderg.org. Following initial electrostatic attraction and binding to the membrane surface, the peptides insert into the lipid bilayer, leading to increased membrane permeability and disintegration nih.govacs.orgnih.govmdpi.com. Proposed models for this membrane disruption include the barrel stave and carpet mechanisms nih.govnih.govmdpi.com.
Structural studies on this compound and its analogues have provided insights into the determinants of its antimicrobial activity. The N-terminal 13 residues have been identified as the minimal region required for biological activity nih.gov. Helical stability, amphipathic properties, and a hydrophobic N-terminus are crucial structural factors driving this activity nih.gov. Specifically, tryptophan residues at the hydrophobic-hydrophilic interface of the amphipathic helix play a significant role in anchoring the peptide to the membrane, which is critical for its interaction and subsequent activity thieme-connect.comacs.orgnih.govnih.gov.
Action against Gram-Positive Bacterial Strains
This compound demonstrates activity against Gram-positive bacteria nih.gov. The mechanism against Gram-positive strains is primarily linked to the peptide's interaction with the bacterial cytoplasmic membrane after penetrating the cell wall. The high content of negatively charged lipids in the membranes of Gram-positive bacteria facilitates strong electrostatic attraction and binding of the cationic this compound nih.govkjpp.netkoreamed.org. While specific detailed mechanistic studies for this compound against Gram-positive bacteria were not extensively detailed in the provided snippets, studies on the related peptide Gaegurin 4 (Esculentin-2EM) have shown it is more potent against Gram-positive bacteria than Gram-negative bacteria kjpp.netkoreamed.org. Gaegurin 4 induces faster and larger K⁺ efflux from Micrococcus luteus (Gram-positive) and causes pore-like damages in its membrane, suggesting a pore-forming mechanism kjpp.netkoreamed.org. Given the structural similarities among gaegurins, a similar membrane-disrupting mechanism, potentially involving pore formation, is likely involved in this compound's action against Gram-positive bacteria.
Mechanisms of Antifungal Effects
This compound exhibits antifungal activity nih.gov. The mechanism of action against fungi involves interactions with the fungal cell membrane and/or cell wall nih.gov. Fungal cell membranes contain ergosterol, which differs from the cholesterol found in mammalian cells, and this difference can contribute to the selective toxicity of some AMPs nih.gov. While specific mechanistic details for this compound's antifungal action were not provided in the snippets, general mechanisms for antifungal peptides include membrane disruption via pore formation or other mechanisms nih.gov. Some antifungal peptides, like histatin 5, can be internalized into fungal cells and target intracellular components after interacting with cell wall proteins nih.govredalyc.orgnih.gov. Gaegurin 4 (Esculentin-2EM) has been shown to kill fungi, and its C-terminal cyclic region (Rana box) may contribute to stabilizing pore formation mdpi.com. Further research is needed to elucidate the precise mechanisms by which this compound exerts its antifungal effects.
Antiprotozoal Activity Research
Research indicates that this compound possesses antiprotozoal activity nih.gov. AMPs are known to disrupt the integrity of protozoal cell membranes, which often have positively charged membranes turkiyeparazitolderg.org. While detailed mechanisms specific to this compound's action against protozoa were not available in the provided information, the general membrane-disrupting properties of gaegurins are likely involved mdpi.comnih.gov. Studies on other AMPs have shown efficacy against various Leishmania species through interaction with their negatively charged cell membranes, leading to direct killing or pore formation turkiyeparazitolderg.org. Gaegurin 4 (Esculentin-2EM) has also been reported to kill protozoa mdpi.com. Further investigation is required to fully understand the specific mechanisms of this compound against different protozoal species.
Anticancer Activity Mechanisms
This compound demonstrates selective cytotoxic activity against neoplastic cells nih.govnih.govmdpi.comarakmu.ac.irgoogle.com. This selectivity is a key area of research, as it suggests potential therapeutic applications with reduced toxicity to normal host cells mdpi.comnih.govmdpi.com.
Selective Cytotoxic Effects on Defined Neoplastic Cell Lines
This compound has been shown to selectively kill a range of human tumor cell types, including HCT116 colon carcinoma cells and MCF-7 breast carcinoma cells, while exhibiting minimal hemolytic activity against normal erythrocytes nih.govmdpi.com. The selective toxicity towards cancer cells is attributed, in part, to differences in membrane composition between cancer cells and normal cells indexcopernicus.commdpi.comnih.govmdpi.comnih.govturkiyeparazitolderg.orgmdpi.com. Cancer cell membranes often have a higher negative surface charge density compared to normal cells due to the increased presence of anionic components like phosphatidylserine (B164497) on the outer leaflet of the plasma membrane mdpi.comnih.govmdpi.com. This enhanced negative charge facilitates stronger electrostatic interaction and binding of the cationic this compound to cancer cell membranes mdpi.comnih.gov.
The mechanisms by which this compound exerts its cytotoxic effects on cancer cells are believed to be similar to its antimicrobial mechanisms, involving membrane interaction and disruption acs.orgnih.govnih.gov. Two general mechanisms proposed for the anticancer activity of AMPs include cell necrosis resulting from direct plasma membrane disruption and the induction of apoptosis, potentially mediated by disruption of the mitochondrial membrane acs.orgnih.gov. While direct evidence for this compound inducing apoptosis was not explicitly detailed in the provided snippets, the related peptide Gaegurin 6 and a synthetic analogue have been shown to induce apoptosis in MCF-7 breast cancer cells mdpi.com. This suggests that apoptosis may be one of the mechanisms involved in this compound's selective cytotoxicity against certain cancer cell lines. The membrane-lytic activity, mediated by the peptide's amphipathic α-helical structure, is considered a primary factor in the killing of cancer cells mdpi.comnih.gov.
Efficacy and Mechanism against Multidrug-Resistant Cancer Cell Variants
Research has explored the potential of gaegurins, including this compound and its analogues, against multidrug-resistant (MDR) cancer cell variants. Gaegurin 5 and its synthetic analogues have shown selective antitumor activity against various human tumor cell types, including HCT116 colon and MCF-7 breast carcinoma cells. mdpi.comnih.govgoogle.com While specific detailed studies on this compound's mechanism against MDR variants were not prominently found in the provided information, related peptides like Gaegurin 6 and its synthetic analog PTP7 have demonstrated activity against a multidrug-resistant variant of the MCF-7 breast cancer cell line. mdpi.comnih.govgoogle.com
The efficacy of antimicrobial peptides (AMPs) against MDR cancer cells is often attributed to their distinct mechanism of action, which primarily involves disrupting the cell membrane. Unlike many conventional chemotherapeutic drugs that target intracellular molecules and are subject to efflux pumps and other resistance mechanisms, AMPs can bypass these resistance pathways by directly interacting with and compromising the integrity of the cell membrane. This membrane-targeting mechanism is less likely to be affected by the typical mechanisms of multidrug resistance. Some AMPs have even been shown to potentially interfere with the function of drug efflux proteins like P-glycoprotein (P-gp), although this specific mechanism needs further investigation for this compound. For Gaegurin 6 and PTP7, cytotoxicity against MDR MCF-7 cells may involve the induction of apoptosis, as indicated by detected DNA fragmentation. mdpi.comnih.govgoogle.com
Intracellular Signaling Pathway Modulation in Cancer Cells
Beyond direct membrane disruption, some antimicrobial peptides have been observed to exert their effects through intracellular mechanisms, including the modulation of intracellular signaling pathways. AMPs can potentially be internalized by cancer cells, for instance, via endocytosis. Once inside the cell, they may interact with various intracellular targets, influencing processes such as DNA and protein synthesis, protein folding, and enzymatic activity. Internalization can also lead to the induction of apoptosis and the inhibition of autophagy in cancer cells. While the primary reported mechanism for this compound focuses on membrane interaction, the potential for intracellular targets and signaling pathway modulation, as observed with other AMPs, suggests avenues for further mechanistic research into the complete scope of this compound's anticancer activity.
Immunomodulatory Research (mechanistic studies, if applicable beyond direct killing)
Antimicrobial peptides, as components of the innate immune system, are known to possess immunomodulatory properties in addition to their direct killing activities. These immunomodulatory roles can include influencing inflammation, recruiting immune cells such as leukocytes, and modulating the activation state of immune cells. AMPs can interact with cellular receptors, leading to the activation of downstream signaling pathways and the subsequent production of cytokines and chemokines, which are key mediators of the immune response.
However, based on the provided research snippets, specific mechanistic studies detailing the immunomodulatory effects of this compound itself were not available. While the broader class of AMPs demonstrates diverse roles in modulating host immune responses, further research is needed to elucidate any specific immunomodulatory activities and their underlying mechanisms pertaining to this compound.
Structure Activity Relationship Sar Studies and Peptide Engineering of Gaegurin 5 Analogs
Identification of Minimal Bioactive Peptide Fragments
Efforts to develop shorter, more economical peptide antibiotics have involved identifying the minimal peptide sequence required for biological activity. nih.govboffinaccess.commdpi.com For Gaegurin-5, the N-terminal 13 residues were identified as the minimal requirement for retaining biological activity. nih.gov While the N-terminal 11-residue fragment (FLGALFKVASK-NH₂) of this compound is inactive, specific amino acid substitutions within this fragment can restore and even enhance activity. nih.govnih.gov
Rational Design and Synthesis of this compound Analogs
Rational design and synthesis of this compound analogues involve targeted modifications to the peptide sequence to optimize desired properties. nih.govgoogle.comgoogle.com
Targeted Amino Acid Substitutions for Activity Optimization
Amino acid substitutions are a key strategy in engineering this compound analogues. Studies on inactive 11-residue fragments have shown that single tryptophanyl substitutions at certain positions can yield active analogues. nih.gov The hydrophobic-hydrophilic interface within the amphipathic helical structure has been identified as a particularly effective site for substitution. nih.gov Tryptophan has been found to be a highly effective amino acid at this position, contributing to favorable activity and playing an important anchoring role for membrane interaction. nih.gov For instance, substituting amino acids at positions 4 and 8 of the inactive 11-residue N-terminal fragment with tryptophan resulted in a potent analogue, GA-W2 (FLGWLFKWASK-NH₂). nih.gov
Strategies for Peptide Truncation and Elongation
Peptide truncation is employed to create shorter, potentially more cost-effective analogues while retaining or improving activity. mdpi.commdpi.com As noted, the N-terminal 13 residues of this compound represent a minimal bioactive fragment. nih.gov Further studies have focused on engineering even shorter analogues, such as 11-residue peptides, by introducing specific substitutions to regain activity lost through truncation. nih.gov While the provided search results primarily highlight truncation for creating shorter active peptides, peptide elongation could theoretically be used to explore the impact of increased length on activity, stability, or target specificity, although specific examples for this compound elongation were not prominently featured in the search results.
Investigation of Non-Natural Amino Acid Incorporations (e.g., D-amino acids for proteolytic stability research)
Incorporation of non-natural amino acids, such as D-amino acids, is a strategy used to improve the properties of peptides, particularly their resistance to proteolytic degradation. google.comfrontiersin.org While the search results mention the use of unnatural derived amino acids in the context of this compound analogues to overcome problems associated with natural peptides, specific detailed research findings on the incorporation of D-amino acids into this compound for proteolytic stability were not extensively detailed within the provided snippets. However, the general principle of using D-amino acids to enhance the proteolytic stability of antimicrobial peptides is a known engineering approach. frontiersin.org
Quantitative Analysis of Amphipathicity and Helical Stability on Biological Activity
However, the relationship between amphipathicity and activity is complex. Some research suggests that the intramolecular amphipathic cooperativity, rather than amphipathicity alone, might be the more decisive factor for activity and selectivity. The tryptophan residue, when introduced at the hydrophobic-hydrophilic interface, appears to play a crucial role in promoting and balancing this amphipathic cooperativity by stabilizing interactions with both hydrophobic and hydrophilic regions of the membrane.
Engineering Approaches for Enhanced Efficacy and Specificity Towards Pathogenic Cells
Engineering approaches for this compound analogues aim to enhance their efficacy against pathogenic cells (bacteria and cancer cells) while reducing toxicity towards host cells (e.g., hemolytic activity). wipo.intgoogle.commdpi.commdpi.com This involves optimizing the structural factors discussed above, such as amphipathicity, helical stability, and charge distribution. nih.govdovepress.com
For instance, modifying the sequence to achieve a better balance between hydrophobic and hydrophilic residues can improve membrane interaction and disruption of microbial membranes. dovepress.comrsc.org Studies have shown that increasing hydrophobicity, particularly on the hydrophobic face of the helix, can enhance membrane permeabilization. dovepress.com Simultaneously, maintaining or optimizing the net positive charge is crucial for initial electrostatic interaction with the negatively charged surface of bacterial and cancer cell membranes. mdpi.comrsc.org
Selectivity towards pathogenic cells over host cells is a critical aspect of peptide engineering. The helical kink around Pro-14 in native this compound has been suggested to be involved in the selectivity of target cells, as replacing it with alanine (B10760859) resulted in increased hemolytic activity alongside increased antimicrobial activity. portlandpress.comnih.gov This suggests that subtle structural features can significantly impact the differential activity between target and host cells.
Engineering also involves developing shorter analogues that retain potent activity with reduced hemolytic effects. wipo.intnih.gov Two 11-residue analogues of this compound with tryptophanyl substitutions were obtained that showed strong bactericidal activity with little hemolytic activity, highlighting the success of rational design in optimizing the therapeutic index. nih.gov
Furthermore, this compound and its analogues have shown selective cytotoxic activity against various human tumor cell types with minimal hemolytic activity, indicating their potential as anticancer agents. iiitd.edu.innih.gov Engineering efforts continue to explore modifications that could further enhance this selective toxicity towards cancer cells. researchgate.net
Research Methodologies and Experimental Models in Gaegurin 5 Investigations
In Vitro Experimental Systems
In vitro studies are fundamental to characterizing the direct effects of Gaegurin-5 on biological components, providing controlled environments to dissect its mechanisms at a molecular and cellular level.
Biomimetic Membrane Models (e.g., Liposomes, Planar Lipid Bilayers)
Biomimetic membrane models, such as liposomes and planar lipid bilayers, are widely used to study the interaction of this compound with lipid membranes, which is crucial for understanding its mechanism of action as a membrane-active peptide. Liposomes, being spherical phospholipid bilayers, serve as simple cell models, allowing researchers to investigate membrane integrity and peptide-induced leakage by encapsulating fluorescent dyes that are self-quenched at high concentrations bicnirrh.res.in. Leakage of the dye upon peptide addition indicates membrane permeabilization bicnirrh.res.in. Planar lipid bilayers, on the other hand, are used to measure ion conductance induced by peptides, providing insights into their pore-forming abilities. Studies on related peptides like Gaegurin 4 (GGN4) have utilized planar lipid bilayers formed with lipids extracted from bacteria to assess membrane conductance, demonstrating higher conductance in bilayers formed from Gram-positive bacteria compared to Gram-negative bacteria. This suggests a selective interaction with different membrane compositions.
Cell Culture Assays (Bacterial, Fungal, Parasitic, Mammalian Cell Lines for mechanistic studies)
Cell culture assays are essential for evaluating the direct effects of this compound on various microorganisms and for studying its interactions with mammalian cells to assess potential toxicity or selectivity. These assays involve incubating this compound with cultures of bacteria, fungi, or parasites to determine its antimicrobial or antiparasitic efficacy, typically measured by determining the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC). For instance, studies on this compound analogues have analyzed their biological activities against diverse microorganisms and human erythrocytes. Mammalian cell lines, such as human erythrocytes or mouse fibroblast cells (e.g., 3T3), are used to evaluate cytotoxicity and hemolytic activity, helping to determine the peptide's selectivity towards microbial cells over host cells. Mechanistic studies using cell cultures can involve monitoring changes in cell viability, membrane potential, or other cellular processes upon exposure to the peptide.
Biochemical Assays for Enzyme Activity and Cellular Respiration
Biochemical assays can be employed to investigate the impact of this compound on essential cellular processes, such as enzyme activity and cellular respiration. While the primary mechanism of many antimicrobial peptides involves membrane disruption, some may also interfere with intracellular targets or biochemical pathways. Enzyme activity assays can identify if this compound directly inhibits specific enzymes vital for microbial survival or function. Assays measuring cellular respiration, often by assessing mitochondrial activity in eukaryotic cells using indicators like MTT, can determine if the peptide affects the energy production capabilities of target cells. These assays help to provide a more complete picture of the peptide's cytotoxic mechanisms beyond membrane permeabilization.
Ion Efflux Measurements (e.g., Potassium Efflux)
Measurement of ion efflux, particularly potassium (K⁺) efflux, is a common method to assess the ability of membrane-active peptides like this compound to disrupt the ion gradients across cell membranes. Rapid efflux of intracellular ions, such as K⁺, indicates the formation of pores or channels in the membrane, leading to a loss of membrane potential and cell death. Studies on Gaegurin 4 have demonstrated concentration-dependent K⁺ efflux from bacteria, which correlates with a reduction in cell viability. Comparing the rate and extent of K⁺ efflux in different cell types (e.g., bacterial vs. mammalian) can provide evidence for the peptide's selective membrane activity.
High-Resolution Microscopy (e.g., Transmission Electron Microscopy for Cellular Morphology)
High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM), are valuable for visualizing the morphological changes induced by this compound in target cells. TEM allows for detailed examination of the internal and external structures of cells, revealing alterations to the cell membrane, cytoplasm, and organelles upon peptide treatment. Studies using TEM on bacteria treated with Gaegurin 4 have shown pore-like damage in Gram-positive bacteria and dis-layering damage on the outer wall of Gram-negative bacteria, providing visual evidence of membrane disruption as a mechanism of action.
In Vivo Experimental Models (Preclinical Animal Models for Efficacy)
Murine Models for Infection Control Studies
Murine models, typically using mice, are frequently utilized to evaluate the effectiveness of antimicrobial peptides against bacterial and fungal infections in vivo. These models can help determine if a peptide demonstrates therapeutic potential in a living organism by assessing its ability to reduce microbial load, prevent infection spread, or improve survival rates. Studies involving this compound or related AMPs have used murine models to investigate their activity against various pathogens. For instance, some research mentions the use of BALB/c mice in infection studies redalyc.org, and the evaluation of antifungal agents, including discussions of AMPs like histatin 5, in murine candidiasis models ru.nl. While direct studies specifically detailing this compound infection control in murine models were not extensively highlighted in the search results, the broader context of AMP research confirms the relevance and common application of such models in this field. ru.nlasm.org These models often involve introducing a pathogen into the animal and then administering the peptide to observe its effect on the infection's progression. biorxiv.org Parameters measured can include bacterial or fungal counts in tissues or fluids, signs of disease, and survival rates. biorxiv.org
Animal Xenograft Models for Anticancer Efficacy Research
Animal xenograft models are a vital tool in preclinical cancer research to evaluate the potential of new therapeutic agents, including anticancer peptides like this compound. antineo.frmdpi.comveterinarypaper.com These models involve implanting human cancer cells or tumor tissue into immunocompromised mice, which allows the human cancer cells to grow without being rejected by the mouse's immune system. antineo.frmdpi.com This creates a living system where the behavior of human tumors and their response to treatment can be studied in vivo. antineo.fr
Research has indicated that this compound possesses selective cytotoxic activity against various neoplastic cells, including human colon and breast carcinoma cells, while showing minimal hemolytic activity. nih.gov Studies evaluating the anticancer potential of peptides, including those related to this compound, have employed xenograft models. For example, research on a peptide derived from this compound, peptide A4W-GGN5, has been evaluated against colorectal cancer cells, utilizing cell lines such as SW480 and SW620. nih.gov These studies often involve exposing the xenograft-bearing mice to the peptide and monitoring tumor growth and regression. panavance.com The use of different human cancer cell lines in these xenograft models allows for the assessment of this compound's efficacy across various cancer types. nih.govpanavance.com
Bioinformatic and Computational Approaches
Bioinformatic and computational methods play a significant role in understanding the properties, mechanisms, and evolutionary history of antimicrobial peptides like this compound. These in silico approaches complement experimental studies by providing predictive insights and facilitating the analysis of large biological datasets.
Predictive Modeling of Peptide-Membrane Interactions
Predictive modeling of peptide-membrane interactions is a key area within the computational study of AMPs. These models aim to simulate how peptides interact with lipid membranes, which is often the primary target of their antimicrobial and anticancer activity. mdpi.commdpi.com this compound is known to adopt an amphipathic α-helical structure in membrane environments, which is crucial for its ability to mediate cytolysis. nih.gov
Computational methods, such as molecular dynamics simulations, are used to study the structural changes of peptides in the presence of membranes and to understand the forces driving peptide-lipid interactions. researchgate.netmdpi.com Studies on this compound have investigated the role of specific residues, such as a central proline residue, in influencing its helical structure and interaction with negatively charged lipids, which are characteristic of bacterial membranes. researchgate.net Predictive modeling can help elucidate how the peptide inserts into or disrupts the membrane bilayer, contributing to its cytotoxic effects. researchgate.netmdpi.commdpi.com The stability and conformation of the peptide helix, as influenced by factors like proline residues, have been shown computationally and experimentally to impact membrane binding and antibacterial activity. researchgate.net
Comparative Genomics and Evolutionary Analysis of AMP Genes
Comparative genomics and evolutionary analysis are used to study the origins, diversity, and evolution of antimicrobial peptide genes, including those encoding peptides like this compound. AMPs from amphibians are known to be diverse and are believed to have evolved independently in different lineages. portlandpress.comufc.brplos.org
Future Research Trajectories and Addressing Unexplored Avenues for Gaegurin 5
Comprehensive Elucidation of Undiscovered Molecular Receptors and Targets
The primary mechanism attributed to Gaegurin-5 and similar cationic, alpha-helical AMPs is the disruption of microbial cell membranes. nih.govmdpi.com However, the precise molecular interactions governing this process and the potential for intracellular targets remain largely uncharacterized. Future research must move beyond generalized models to identify specific molecular partners.
A primary trajectory involves elucidating whether this compound interacts with specific lipid components or membrane-bound proteins, which could act as docking sites or receptors, facilitating its disruptive action. While the initial attraction is electrostatic, the specificity and efficiency of lysis may depend on more nuanced interactions. frontiersin.org Furthermore, many AMPs are known to translocate across the cell membrane without causing complete lysis to act on intracellular targets. frontiersin.orgnih.gov Investigating this potential for this compound is a critical unexplored avenue. Potential intracellular targets could include nucleic acids, ribosomes, or enzymes involved in essential cellular processes like cell division or metabolism. nih.gov Characterizing these non-membranolytic mechanisms is essential for a complete understanding of its bioactivity.
| Target Class | Specific Examples | Potential Effect of Interaction | Rationale for Investigation |
|---|---|---|---|
| Membrane Components | Anionic phospholipids (e.g., cardiolipin (B10847521), phosphatidylglycerol), membrane proteins, lipid rafts | Enhanced peptide localization, pore formation specificity, modulation of membrane fluidity | Moving beyond general electrostatic models to understand target membrane selectivity. |
| Intracellular Targets | DNA, RNA, ribosomes, metabolic enzymes (e.g., serine proteases), cell division proteins | Inhibition of replication/transcription, disruption of protein synthesis, metabolic shutdown, cell cycle arrest | Many AMPs exhibit intracellular activity at sub-lytic concentrations. frontiersin.orgnih.gov |
Development of Advanced Peptide Delivery Systems for Research Applications
The translation of peptides like this compound from laboratory research to practical application is often hindered by challenges such as susceptibility to protease degradation, rapid renal clearance, and potential systemic toxicity. nih.govdoaj.orgresearchgate.net Developing advanced delivery systems is crucial to overcome these limitations for research and potential therapeutic use.
Nanotechnology offers a versatile platform for AMP delivery. nih.govdoaj.org Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles (e.g., PLGA), or metallic nanoparticles can protect it from enzymatic degradation, improve its stability, and enable controlled release. mdpi.comnih.govresearchgate.net These systems can also be functionalized to target specific sites of infection. Another promising area is the use of hydrogels, which can serve as a depot for localized, sustained release of the peptide, particularly for topical applications or wound healing research. mdpi.comnih.gov
| Delivery System | Core Material(s) | Key Advantages for Research | References |
|---|---|---|---|
| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)), Chitosan | Protects from degradation, allows for controlled/sustained release, can reduce toxicity. mdpi.com | mdpi.comnih.gov |
| Liposomes | Phospholipids (e.g., phosphatidylcholine) | Biocompatible, improves cellular uptake, protects peptide cargo. nih.gov | nih.gov |
| Metallic Nanoparticles | Silver (AgNPs), Gold (AuNPs) | Synergistic antimicrobial effect, high surface area for peptide conjugation. nih.govmdpi.com | nih.govmdpi.com |
| Hydrogels | Hyaluronic acid, Alginate | Biocompatible, allows for localized and sustained release, suitable for topical application studies. mdpi.comnih.gov | nih.govresearchgate.net |
Exploration of Novel Biological Activities (e.g., Antiviral, Anti-Inflammatory Mechanisms)
The functional repertoire of AMPs often extends beyond antibacterial activity. Many peptides isolated from amphibian skin exhibit broad biological effects, including antiviral, antifungal, anticancer, and immunomodulatory activities. mdpi.comnih.govmdpi.com A significant future direction for this compound research is the systematic exploration of these novel biological functions.
Studies on other frog-derived peptides have demonstrated potent antiviral effects against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. nih.govnih.gov The mechanism often involves direct interaction with the viral envelope or interference with viral entry into host cells. nih.gov Investigating this compound for similar activities is a logical and promising step. Additionally, many AMPs can modulate the host's immune response, a function that is critical for clearing infections and promoting healing. Exploring the potential anti-inflammatory properties of this compound could open up entirely new avenues for its application.
| Potential Activity | Examples of Viruses/Conditions Targeted by Other Frog AMPs | Potential Mechanism of Action | References |
|---|---|---|---|
| Antiviral | Herpesviruses (HSV-1, HSV-2), Coronaviruses (SARS-CoV-2), Influenza virus, HIV-1 | Direct virucidal effect by disrupting the viral envelope; blocking viral attachment/entry into host cells. | nih.govnih.gov |
| Anticancer | Various cancer cell lines | Selective disruption of negatively charged cancer cell membranes; induction of apoptosis. | mdpi.com |
| Anti-inflammatory | Modulation of cytokine release, neutralization of lipopolysaccharide (LPS) | Altering immune cell signaling pathways to reduce excessive inflammation. | nih.gov |
Innovative Peptide Engineering for Clinical Translation Research
While native this compound is a potent antimicrobial, its natural structure may not be optimal for therapeutic development. Innovative peptide engineering offers a path to enhance its efficacy, stability, and selectivity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this effort, identifying key residues and structural motifs responsible for its biological activity. nih.gov
Future engineering strategies could include:
Truncation and Analogue Design: Research has already identified that the N-terminal 13 residues of this compound are minimal for activity. nih.gov Further work can focus on creating even shorter, more cost-effective analogues.
Amino Acid Substitution: Strategic substitution of amino acids can enhance desired properties. For example, incorporating tryptophan has been shown to improve membrane anchoring and antimicrobial potency in this compound analogues. nih.gov Replacing lysine with arginine or non-proteinogenic amino acids could improve stability against proteases like trypsin. mdpi.commdpi.com
Improving Selectivity: A key goal is to increase the peptide's affinity for microbial membranes while minimizing its effect on host cells (e.g., hemolytic activity). Fine-tuning the peptide's hydrophobicity and amphipathicity is a critical strategy to improve its therapeutic index. nih.govresearchgate.net
Stabilization: Introducing structural constraints, such as proline-based hinges or using D-amino acids, can enhance resistance to proteolytic degradation, a major hurdle for peptide therapeutics. nih.govglobethesis.com
| Engineering Strategy | Objective | Specific Approach Example | References |
|---|---|---|---|
| Truncation | Identify minimal active sequence; reduce synthesis cost. | Synthesize and test N-terminal fragments of varying lengths (e.g., 11-13 residues). | nih.gov |
| Amino Acid Substitution | Enhance antimicrobial activity and membrane interaction. | Introduce tryptophan at the hydrophobic-hydrophilic interface. nih.gov | nih.govmdpi.com |
| Stability Enhancement | Increase resistance to protease degradation. | Substitute L-amino acids with D-amino acids at key positions; incorporate proline hinges. | nih.govglobethesis.com |
| Selectivity Improvement | Reduce hemolytic activity while maintaining antimicrobial potency. | Modify hydrophobicity and charge distribution to optimize the therapeutic index. | researchgate.net |
Investigation of Biosynthetic Pathways and Regulatory Mechanisms in Glandirana emeljanovi
Understanding how this compound is naturally produced and regulated in Glandirana emeljanovi can provide valuable insights for biotechnological production and for discovering novel related peptides. mdpi.com Amphibian AMPs are typically synthesized as larger precursor molecules called prepropeptides. These precursors consist of a signal peptide, an acidic pro-region, and the C-terminal mature AMP sequence. mdpi.com
Future research should focus on cloning and sequencing the cDNA that encodes the this compound precursor. This would not only confirm its precursor structure but could also reveal the presence of other novel peptides within the same precursor or in the frog's skin secretion library. Furthermore, investigating the post-translational modification machinery—specifically the enzymes responsible for cleaving the precursor to release the active peptide—is a key area of inquiry. Understanding the regulatory pathways that trigger the synthesis and release of this compound from the frog's granular skin glands in response to stress or injury could inform strategies for its biomimetic production. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
